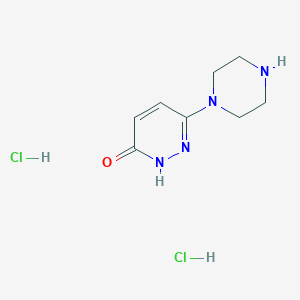
Ácido (7-metil-1-benzotiofen-2-il)borónico
Descripción general
Descripción
(7-Methyl-1-benzothiophen-2-yl)boronic acid is an organic boronic acid derivative with the molecular formula C9H10BNO2S and a molecular weight of 197.01 g/mol. This compound is utilized in various fields of research, including medicinal and pharmaceutical chemistry.
Aplicaciones Científicas De Investigación
(7-Methyl-1-benzothiophen-2-yl)boronic acid is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and electronic materials.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It is known that boronic acids can form reversible covalent bonds with proteins, particularly with serine, threonine, and tyrosine residues . This interaction can lead to changes in the protein’s function, potentially altering cellular processes .
Biochemical Pathways
Boronic acids are often used in the synthesis of bioactive molecules, such as drug candidates and pesticides , suggesting that they may influence a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their ability to form reversible covalent bonds with biological molecules, which can affect their absorption and distribution within the body .
Result of Action
The ability of boronic acids to interact with proteins suggests that they may influence a variety of cellular processes .
Action Environment
The action, efficacy, and stability of (7-Methyl-1-benzothiophen-2-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other molecules with hydroxyl groups can influence the compound’s ability to interact with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-1-benzothiophen-2-yl)boronic acid typically involves the reaction of 7-methyl-1-benzothiophene with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent . The reaction conditions often include temperatures ranging from room temperature to 100°C, depending on the specific reagents and solvents used.
Industrial Production Methods
Industrial production of (7-Methyl-1-benzothiophen-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
(7-Methyl-1-benzothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (7-Methyl-1-benzothiophen-2-yl)boronic acid can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups into the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (7-Methyl-1-benzothiophen-2-yl)boronic acid include other boronic acid derivatives such as:
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Thienylboronic acid
Uniqueness
What sets (7-Methyl-1-benzothiophen-2-yl)boronic acid apart from these similar compounds is its unique structure, which includes a benzothiophene ring with a methyl substituent at the 7-position. This structural feature can influence its reactivity and interactions in chemical reactions, making it a valuable compound in specific research and industrial applications .
Propiedades
IUPAC Name |
(7-methyl-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2S/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGBIBABFLRFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC(=C2S1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340599-91-8 | |
| Record name | (7-methyl-1-benzothiophen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





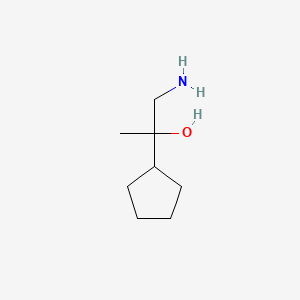
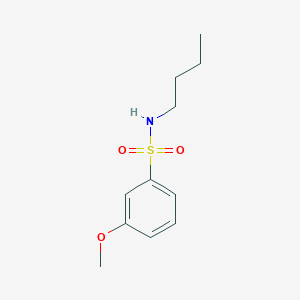
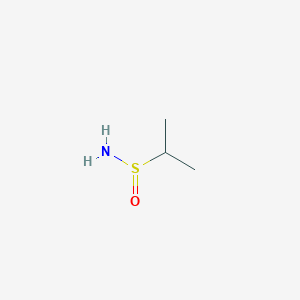



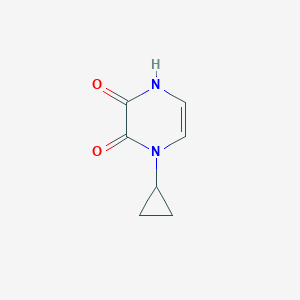

![2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1527865.png)
![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)
